Mc-O-Si(di-iso)-Cl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mc-O-Si(di-iso)-Cl involves the conjugation of Gemcitabine with a silicon-based linker. The reaction typically requires the use of anhydrous conditions and inert atmosphere to prevent hydrolysis and oxidation. The process involves the following steps:
- Activation of Gemcitabine with a suitable activating agent.
- Reaction with the silicon-based linker under controlled temperature and pressure.
- Purification of the product using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
- Large-scale reactors with precise temperature and pressure control.
- Continuous monitoring of reaction parameters.
- Efficient purification systems to ensure high purity of the final product .
化学反応の分析
Types of Reactions
Mc-O-Si(di-iso)-Cl undergoes various chemical reactions, including:
Substitution Reactions: The silicon-based linker can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the silicon-based linker
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under anhydrous conditions.
Hydrolysis: Occurs in the presence of water or aqueous solutions
Major Products Formed
Substitution Reactions: Result in the formation of modified Gemcitabine derivatives.
Hydrolysis: Leads to the breakdown of the silicon-based linker and release of Gemcitabine
科学的研究の応用
Mc-O-Si(di-iso)-Cl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of cellular processes and drug delivery mechanisms.
Medicine: Utilized in the development of targeted cancer therapies through ADCs.
Industry: Applied in the production of pharmaceuticals and bioconjugates
作用機序
Mc-O-Si(di-iso)-Cl exerts its effects through the following mechanism:
Targeting: The ADC targets specific cancer cells through the monoclonal antibody component.
Internalization: The ADC is internalized by the cancer cells.
Cleavage: The linker is cleaved within the target cells, releasing Gemcitabine.
Action: Gemcitabine inhibits DNA synthesis, leading to cell death
類似化合物との比較
Similar Compounds
Gemcitabine-O-Si(di-iso)-O-Mc: Another agent-linker conjugate with similar properties.
Auristatin: A potent cytotoxic agent used in ADCs.
Camptothecins: Topoisomerase inhibitors used in cancer therapy
Uniqueness
Mc-O-Si(di-iso)-Cl is unique due to its specific silicon-based linker, which provides stability in systemic circulation and efficient cleavage within target cells. This results in targeted delivery and potent antitumor activity .
特性
分子式 |
C15H26ClNO3Si |
---|---|
分子量 |
331.91 g/mol |
IUPAC名 |
1-[5-[chloro-di(propan-2-yl)silyl]oxypentyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H26ClNO3Si/c1-12(2)21(16,13(3)4)20-11-7-5-6-10-17-14(18)8-9-15(17)19/h8-9,12-13H,5-7,10-11H2,1-4H3 |
InChIキー |
PJFYIOPGUFDQII-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。